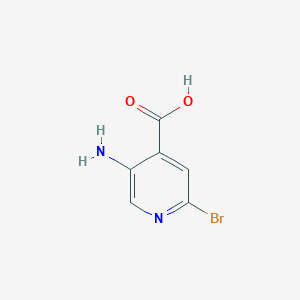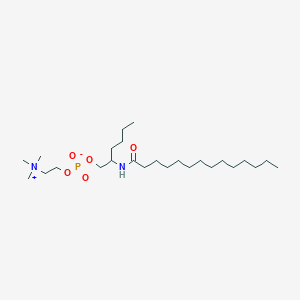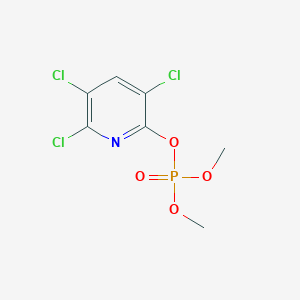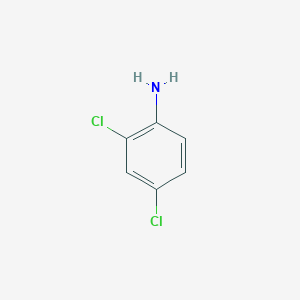![molecular formula C10H15NO B164993 [3-Amino-4-(propan-2-yl)phenyl]methanol CAS No. 130766-93-7](/img/structure/B164993.png)
[3-Amino-4-(propan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-4-(propan-2-yl)phenyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [3-Amino-4-(propan-2-yl)phenyl]methanol is not well understood. However, it has been proposed that it may act through the inhibition of enzymes involved in the inflammatory response, or through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [3-Amino-4-(propan-2-yl)phenyl]methanol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells. Additionally, it has been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using [3-Amino-4-(propan-2-yl)phenyl]methanol in lab experiments include its low toxicity and potential for use in various fields. However, its limitations include its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
For research on [3-Amino-4-(propan-2-yl)phenyl]methanol include further investigation of its mechanism of action, as well as its potential applications in drug development, organic synthesis, and material science. Additionally, studies on its toxicity and pharmacokinetics may provide valuable information for its use in clinical settings.
Synthesis Methods
[3-Amino-4-(propan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-nitroacetophenone with isopropylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product can be isolated and purified through recrystallization.
Scientific Research Applications
[3-Amino-4-(propan-2-yl)phenyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its anti-cancer and anti-inflammatory properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
properties
CAS RN |
130766-93-7 |
|---|---|
Product Name |
[3-Amino-4-(propan-2-yl)phenyl]methanol |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3-amino-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
JNCRNRKEOXWCNM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
synonyms |
Benzenemethanol, 3-amino-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)



![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)





![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
